

Mthfd2-IN-5: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Mthfd2-IN-5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **Mthfd2-IN-5**, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that is highly expressed in various cancers and plays a crucial role in one-carbon metabolism, making it a compelling target for anticancer therapies.

Introduction to MTHFD2 as a Therapeutic Target

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[1] This process is a critical source of one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1] Cancer cells, with their high proliferative rates, are particularly dependent on this pathway to meet their metabolic demands.[1] Notably, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its presence is minimal in most healthy adult tissues, offering a potential therapeutic window.[1] The overexpression of MTHFD2 has been correlated with poor prognosis in various cancers, including breast cancer and acute myeloid leukemia (AML).[1]

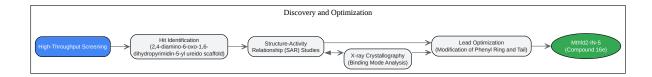
Discovery of Mthfd2-IN-5



The discovery of **Mthfd2-IN-5** (also referred to as compound 16e) was the result of a systematic drug discovery campaign that involved the synthesis and evaluation of 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based derivatives.[2][3] The process, detailed in Chang HH, et al., J Med Chem. 2024, involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for MTHFD2 over its cytosolic isoform MTHFD1.[2][3]

While the specifics of the initial high-throughput screening (HTS) campaign that led to the initial chemical scaffold are not detailed in the available literature, the subsequent lead optimization was guided by structural biology.[2] X-ray crystallography of related compounds in complex with MTHFD2 provided insights into the binding mode and informed the chemical modifications of the phenyl ring and the tail region of the molecule to enhance potency and selectivity.[2]

A comprehensive cell screening platform was utilized to evaluate the synthesized compounds, which revealed that acute myeloid leukemia (AML) cells with FLT-3 internal tandem duplication mutations were particularly sensitive to this class of MTHFD2 inhibitors.[4]



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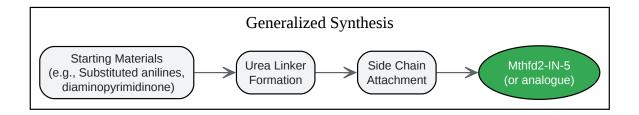
Discovery workflow for Mthfd2-IN-5.

Synthesis of Mthfd2-IN-5

The detailed, step-by-step synthesis of **Mthfd2-IN-5** is described in the primary literature by Chang HH, et al. in the Journal of Medicinal Chemistry, 2024.[2][3] While the full experimental details from the publication are not publicly available, the general synthetic approach involves the construction of the core 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido scaffold followed by the coupling of substituted side chains.



The following diagram illustrates a generalized synthetic scheme for a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based MTHFD2 inhibitor.



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Generalized synthesis of a MTHFD2 inhibitor.

Quantitative Data

Mthfd2-IN-5 has demonstrated potent and selective inhibition of MTHFD2 and significant antiproliferative effects in cancer cell lines.

Parameter	Value	Target/Cell Line	Reference
IC50	66 nM	MTHFD2	[2]
IC50	1790 nM	MTHFD1	[2]
Selectivity (MTHFD1/MTHFD2)	~27-fold	-	[2]
GI50	720 nM	MOLM-14 (AML)	[4]

Experimental Protocols

The following are representative protocols for the key assays used in the characterization of MTHFD2 inhibitors like **Mthfd2-IN-5**. The specific conditions for **Mthfd2-IN-5** can be found in Chang HH, et al., J Med Chem. 2024.

MTHFD2 Enzymatic Assay



This assay is designed to measure the dehydrogenase activity of MTHFD2 by monitoring the production of NADH.

Reagents:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
- Recombinant human MTHFD2 enzyme.
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
- Cofactor: NAD+.
- Test compound (Mthfd2-IN-5) dissolved in DMSO.

Procedure:

- Prepare a reaction mixture containing the assay buffer, MTHFD2 enzyme, and the test compound at various concentrations.
- Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).
- Incubate the reaction at a controlled temperature (e.g., 37°C).
- Monitor the increase in NADH concentration over time by measuring absorbance at 340 nm or fluorescence.
- Calculate the rate of reaction and determine the IC50 value by fitting the data to a doseresponse curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of **Mthfd2-IN-5** on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., MOLM-14).
- Complete cell culture medium.



- o 96-well cell culture plates.
- Mthfd2-IN-5 stock solution in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

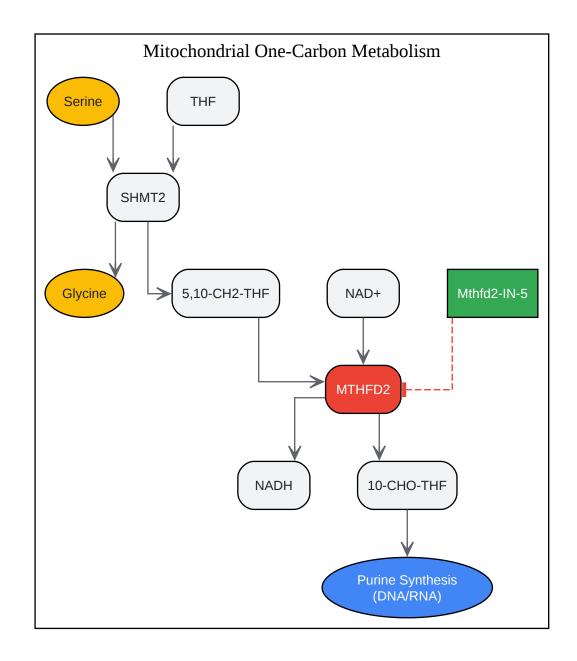
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Mthfd2-IN-5 or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value.[5]

Signaling Pathway and Mechanism of Action

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway. Its inhibition by **Mthfd2-IN-5** disrupts the production of one-carbon units necessary for nucleotide synthesis. This leads to a depletion of the building blocks for DNA and RNA, causing replication stress, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.





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MTHFD2 signaling and the inhibitory action of **Mthfd2-IN-5**.

Conclusion

Mthfd2-IN-5 has emerged as a potent and selective inhibitor of MTHFD2 with promising preclinical activity, particularly in acute myeloid leukemia.[4] Its discovery through systematic chemical modifications guided by structural biology highlights the power of modern drug discovery approaches. The detailed quantitative data and representative experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of



cancer metabolism and drug development. Further investigation into the clinical potential of **Mthfd2-IN-5** and other MTHFD2 inhibitors is warranted and holds the promise of delivering novel and effective cancer therapies.

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